molecular formula C12H8N2O4S2 B1679007 Bis(3-nitrophenyl) disulfide CAS No. 537-91-7

Bis(3-nitrophenyl) disulfide

Cat. No. B1679007
CAS RN: 537-91-7
M. Wt: 308.3 g/mol
InChI Key: ODOFDWDUSSFUMN-UHFFFAOYSA-N
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Description

“Bis(3-nitrophenyl) disulfide” is an inhibitor of mannitol-1-phosphate dehydrogenase (M1PDH) with an IC50 of 3 μM . It has antiparasitic activity .


Molecular Structure Analysis

The molecular weight of “Bis(3-nitrophenyl) disulfide” is 308.33 . Its molecular formula is C12H8N2O4S2 . Unfortunately, the specific molecular structure analysis is not available in the retrieved data.


Chemical Reactions Analysis

Disulfide bonds and free thiol groups in both proteins and smaller organic molecules can ‘trade places’ through a disulfide exchange reaction . This process is essentially a combination of two direct displacement (SN2-like) events, with sulfur atoms acting as nucleophile, electrophile, and leaving group .


Physical And Chemical Properties Analysis

“Bis(3-nitrophenyl) disulfide” has a melting point of 78-80 °C (lit.) and a predicted boiling point of 443.6±30.0 °C . It has a density of 1.5285 (rough estimate) and a refractive index of 1.6510 (estimate) . It is soluble in Tetrahydrofuran .

Scientific Research Applications

Synthesis of Benzothiazines and Benzothiazoles

Bis(o-nitrophenyl) disulfides have been utilized in the synthesis of various heterocyclic compounds. Notably, they are easy to reduce by samarium(II) iodide to produce active intermediates, which react with α-halocarboxylic derivatives. This reaction leads to the formation of 2H-1,4-benzothiazin-3(4H)-ones and 2H-1,4-benzoselenazin-3(4H)-ones, respectively, in moderate to high yields under mild conditions (Zhong, Zhang, 2001). Another study showed similar use in the conversion of bis(o-nitrophenyl)disulfides to heterocycles containing sulfur and nitrogen by the action of samarium diiodide (Zhong, Chen, Zhang, 2001).

Self-healing Elastomers

Bis(4-aminophenyl) disulfide has been effectively used as a dynamic crosslinker for the design of self-healing poly(urea–urethane) elastomers. These elastomers demonstrate quantitative healing efficiency at room temperature without the need for any catalyst or external intervention, which is a significant development in material science (Rekondo et al., 2014).

Infrared Spectroscopy and Crystal Growth

Bis(4-nitrophenyl) disulfide has been used in studies involving crystal growth and infrared spectroscopy. Crystal whiskers of this compound have been grown on a Pb layer, and the crystals were characterized using electron microscopy and infrared spectroscopy, providing insights into the molecular structure and interactions of these crystals (McCluskey, Grover, Zhuravlev, 2002).

Analytical Applications

Bis(4-(4′-nitrophenyl)azo-2-nitrophenyl) disulfide has been synthesized and proposed for the indirect photometric determination of carbon disulfide. This approach involves the breaking of the disulfide bond with the formation of colored azothio anions, indicating its utility in analytical chemistry (Veksler et al., 2003).

Sensor Applications

Bis(2-nitrophenyl)disulfide has been used in the development of PVC membrane electrodes for the detection of zinc ions. The sensor exhibits good selectivity and response time, highlighting its potential in environmental and analytical sensing applications (Gholivand, Mozaffari, 2003).

Safety And Hazards

“Bis(3-nitrophenyl) disulfide” is very toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment . In case of spillage, it should be collected . It should be disposed of in accordance with applicable laws and regulations .

Future Directions

The formation of disulfide bonds plays a crucial role in the folding and structural stabilization of many important extracellular peptide and protein molecules . The artificial introduction of extra disulfide bridges into peptides or proteins allows the creation of conformational constraints that can improve biological activity . Therefore, “Bis(3-nitrophenyl) disulfide” and other disulfide-containing compounds may continue to be attractive targets for chemical synthesis and biological research .

properties

IUPAC Name

1-nitro-3-[(3-nitrophenyl)disulfanyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4S2/c15-13(16)9-3-1-5-11(7-9)19-20-12-6-2-4-10(8-12)14(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOFDWDUSSFUMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SSC2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060219
Record name Disulfide, bis(3-nitrophenyl)
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Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(3-nitrophenyl) disulfide

CAS RN

537-91-7
Record name Bis(3-nitrophenyl) disulfide
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Record name Nitrophenide
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Record name Bis(3-nitrophenyl) disulfide
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Record name Bis(3-nitrophenyl) disulfide
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Record name Disulfide, bis(3-nitrophenyl)
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Record name Disulfide, bis(3-nitrophenyl)
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Record name Bis(3-nitrophenyl) disulphide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
D Cannon, C Glidewell, JN Low… - … Section C: Crystal …, 2000 - scripts.iucr.org
(IUCr) Bis(3-nitrophenyl) disulfide forms no C—H⋯O hydrogen bonds Journal logo Acta Crystallographica Section C Acta Crystallographica Section C STRUCTURAL CHEMISTRY …
Number of citations: 14 scripts.iucr.org
C Glidewell, JN Low, JMS Skakle… - … Section C: Crystal …, 2002 - scripts.iucr.org
The structure of the title compound, C12H8N2O4S2, contains no direction-specific intermolecular interactions, ie no C—H⋯O hydrogen bonds, no aromatic π–π-stacking interactions …
Number of citations: 4 scripts.iucr.org
FA Davis, WAR Slegeir, S Evans… - The Journal of …, 1973 - ACS Publications
The scope and limitations of a convenient one-step synthesis of sulfenimines (S-aryl thiooximes) from aro-matic disulfides, silver nitrate, ammonia, and aldehydes or ketones is …
Number of citations: 80 pubs.acs.org
OA Rakitin - thieme-connect.com
Diaryl polysulfides containing two, three, four, and even five sulfur atoms between two aryl groups are known (Scheme 1; diaryl disulfides 1, trisulfides 2, tetrasulfides 3, and …
Number of citations: 0 www.thieme-connect.com
HZ LECHER, EM HARDY - The Journal of Organic Chemistry, 1955 - ACS Publications
While considering some industrial uses of S-alkyl and S-aryl thiosulfates, commonly referred to as “Bunte salts,” we have investigated some novel methods of preparation which are …
Number of citations: 62 pubs.acs.org
FA Davis, AJ Friedman, UK Nadir - Journal of the American …, 1978 - ACS Publications
The synthesis of a novel class of reactive organosulfur-nitrogen compounds, A-alkylidenearenesulfinamides (sulfi-nimines), 1, prepared by oxidationof the corresponding sulfenimines, 2…
Number of citations: 70 pubs.acs.org
RA Amos, SM Fawcett - The Journal of Organic Chemistry, 1984 - ACS Publications
While the reaction as described is quite clean and affords high yields, it does necessitatethe separation of the thiol from the triphenylphosphine oxide byproduct and any excess …
Number of citations: 32 pubs.acs.org
HA Khwaja, S Walker - Zeitschrift für Physikalische Chemie, 1987 - degruyter.com
S bond in p-chlorothioanisole is very low (7 kJ mol~') and is of the same order as that found for rotation around the C—O bond (~ 2—10kJ mol" 1) in diaryl ethers. Di-/J-naphthyl disulfide …
Number of citations: 3 www.degruyter.com
JP Liu, SY Cen, Z Xue, TX Wang, Y Gao… - ACS Chemical …, 2022 - ACS Publications
Ferroptosis is a nonapoptotic form of cell death characterized by iron-dependent lipid peroxidation and has been implicated in multiple pathological conditions. Glutathione peroxidase …
Number of citations: 3 pubs.acs.org
S Sobczak - 2021 - repozytorium.amu.edu.pl
… high-temperature recrystallization of homodimeric bis-3-nitrophenyl disulfide. As a result, we crystallized polymorphs β and γ of bis-3-nitrophenyl disulfide, which were obtained under …
Number of citations: 1 repozytorium.amu.edu.pl

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